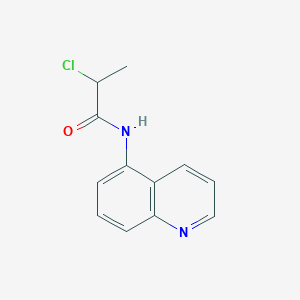
2-chloro-N-(quinolin-5-yl)propanamide
Descripción general
Descripción
2-chloro-N-(quinolin-5-yl)propanamide is a chemical compound with the CAS Number: 1000930-68-6 . It has a molecular weight of 234.68 and its IUPAC name is 2-chloro-N-(5-quinolinyl)propanamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2O/c1-8(13)12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-8H,1H3,(H,15,16) . This code provides a standard way to encode the molecular structure using text.Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
Quinoline and quinazoline alkaloids, including compounds like 2-chloro-N-(quinolin-5-yl)propanamide, have been studied extensively for their significant bioactivities. These compounds have been identified to possess a wide range of biological activities such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant activities among others. Their potential in drug development, particularly in anticancer and antimalarial therapies, has been highlighted, opening new avenues in medicinal chemistry for the discovery of new and effective drugs (Shang et al., 2018).
Anticancer and Antimalarial Applications
The therapeutic significance of quinoline compounds is well-documented, especially in treating cancer and malaria. Quinoline derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects, making them vital in the development of chemotherapeutic agents. The versatility of the quinoline nucleus has attracted medicinal chemists towards developing newer compounds with enhanced efficacy against life-threatening diseases (Hussaini, 2016).
Corrosion Inhibition Properties
Apart from their biological and therapeutic applications, quinoline derivatives also find applications as corrosion inhibitors. Their effectiveness in preventing metallic corrosion is attributed to the formation of stable chelating complexes with metallic surfaces, showcasing their potential in industrial applications to protect metals from corrosion (Verma et al., 2020).
Green Chemistry Applications
The quinoline core has been emphasized for its environmental applications, promoting green chemistry methodologies. Innovations in synthesizing quinoline scaffolds through green chemistry approaches underline the shift towards non-toxic, environmentally friendly methods. These approaches aim to minimize the use of hazardous chemicals in the synthesis process, reflecting the growing trend of sustainable practices in medicinal chemistry (Nainwal et al., 2019).
Safety and Hazards
The safety information available indicates that 2-chloro-N-(quinolin-5-yl)propanamide is potentially dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-chloro-N-quinolin-5-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNZLIMQZFCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



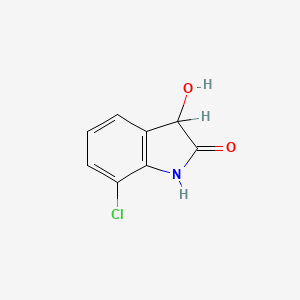

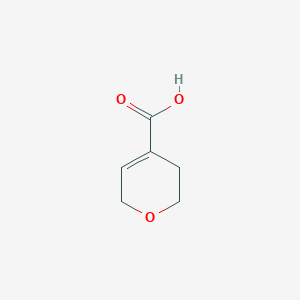
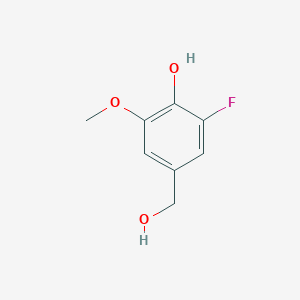
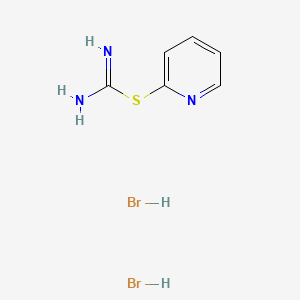
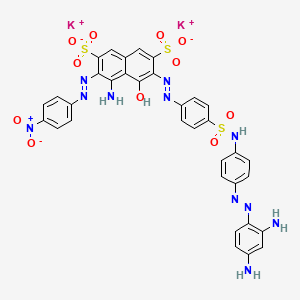
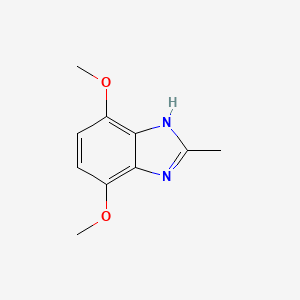
![2,3-Dihydropyrrolo[2,1-b][1,3]thiazole](/img/structure/B3362492.png)
![2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B3362513.png)
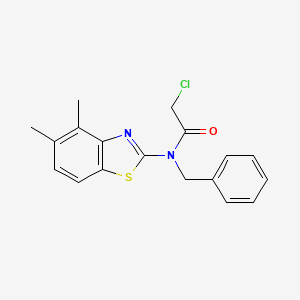


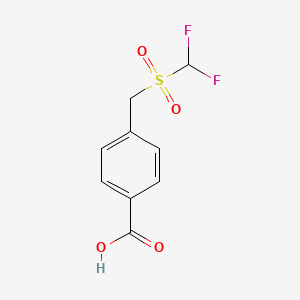
![5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B3362545.png)